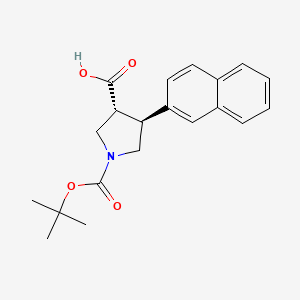

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid” is a compound with the molecular formula C20H23NO4 . It falls under the category of BOC-Amino Acids . The compound appears as a white to off-white powder .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m1/s1 . This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.4 . The compound should be stored at 2-8 °C .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activity

Research has explored the antibacterial and antifungal properties of related compounds. For instance, novel heterocyclic compounds derived from naphthalen-2-ylpyrrolidine have shown effectiveness against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus, and fungal strains like Penicillium expansum (Patel & Patel, 2015).

Sensor Applications

Another area of application is in sensor technology. A study involving a ternary europium (III) complex system that includes a naphthalen-2-ylpyrrolidine derivative has shown potential in optical sensing structures. This system exhibits luminescent signal transduction, useful in detecting environmental changes like acidity levels (Li et al., 2019).

Synthesis of Compounds

In synthetic chemistry, derivatives of naphthalen-2-ylpyrrolidine are used to create diverse compounds. For example, reactions involving such derivatives can lead to the synthesis of various pyrrolidines and pyridazines, which are important in medicinal chemistry (Rossi et al., 2007).

Influenza Neuraminidase Inhibitors

Some compounds similar to (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid have been found effective as influenza neuraminidase inhibitors. These compounds could provide valuable insights into antiviral drug development (Wang et al., 2001).

Fluorescence Responses and Contaminant Removal

Research also delves into the fluorescence responses of Ni(II) coordination polymers, including naphthalen-2-ylpyrrolidine derivatives. These compounds have shown potential in the removal of environmental contaminants like rhodamine B and Congo red (Zhao et al., 2020).

Eigenschaften

IUPAC Name |

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPDUNKQDUZDQD-SJORKVTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718509 |

Source

|

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959583-04-1 |

Source

|

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone](/img/structure/B572339.png)

![5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572343.png)

![3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B572345.png)